molecular formula C8H10ClN3 B1588260 3-Chloro-6-pyrrolidin-1-yl-pyridazine CAS No. 66346-85-8

3-Chloro-6-pyrrolidin-1-yl-pyridazine

Cat. No. B1588260
CAS RN: 66346-85-8
M. Wt: 183.64 g/mol
InChI Key: NYOJAXJOBBCOEF-UHFFFAOYSA-N
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Description

“3-Chloro-6-pyrrolidin-1-yl-pyridazine” is a chemical compound with the empirical formula C8H10ClN3 . It has a molecular weight of 183.64 . The compound is typically in the form of a powder .


Molecular Structure Analysis

The SMILES string representation of the molecule is Clc1ccc(nn1)N2CCCC2 . The InChI representation is 1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2 .


Physical And Chemical Properties Analysis

The compound has a melting point of 127-131°C . Its boiling point is 379.3°C at 760mmHg . The density of the compound is 1.289g/cm3 . The compound is typically stored at a temperature of 2-8°C .

Scientific Research Applications

Antimicrobial Applications

Pyridazine derivatives, which include “3-Chloro-6-pyrrolidin-1-yl-pyridazine”, have been shown to exhibit antimicrobial properties . This makes them potentially useful in the development of new antimicrobial agents.

Antidepressant Applications

Some pyridazine derivatives have been found to have antidepressant effects . This suggests that “3-Chloro-6-pyrrolidin-1-yl-pyridazine” could potentially be used in the development of new antidepressant medications.

Anticancer Applications

Pyridazine derivatives have also been studied for their anticancer properties . Therefore, “3-Chloro-6-pyrrolidin-1-yl-pyridazine” could potentially be used in cancer research and the development of new anticancer drugs.

Antiplatelet Applications

Compounds with a pyridazine structure have been used as antiplatelet agents . This suggests that “3-Chloro-6-pyrrolidin-1-yl-pyridazine” could potentially be used in the treatment of conditions that involve blood clots.

Antiulcer Applications

Some pyridazine derivatives have been found to have antiulcer effects . This suggests that “3-Chloro-6-pyrrolidin-1-yl-pyridazine” could potentially be used in the development of new antiulcer medications.

Agrochemical Applications

Various pyridazinone derivatives are well known as agrochemicals . Therefore, “3-Chloro-6-pyrrolidin-1-yl-pyridazine” could potentially be used in the development of new agrochemicals.

Safety and Hazards

The compound has been classified with the GHS07 symbol, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The hazard statements associated with the compound are H302, H315, H319, and H335 . Personal protective equipment such as a dust mask type N95 (US), eyeshields, and gloves are recommended when handling the compound .

properties

IUPAC Name

3-chloro-6-pyrrolidin-1-ylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN3/c9-7-3-4-8(11-10-7)12-5-1-2-6-12/h3-4H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYOJAXJOBBCOEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10427244
Record name 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Chloro-6-pyrrolidin-1-yl-pyridazine

CAS RN

66346-85-8
Record name 3-Chloro-6-(pyrrolidin-1-yl)pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10427244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-Chloro-6-(1-pyrrolidinyl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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